molecular formula C5H8Cl2O B1296641 1,5-Dichloropentan-3-one CAS No. 3592-25-4

1,5-Dichloropentan-3-one

Cat. No. B1296641
CAS RN: 3592-25-4
M. Wt: 155.02 g/mol
InChI Key: LYJQMHVYFFZQGY-UHFFFAOYSA-N
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Description

1,5-Dichloropentan-3-one is a synthetic organic compound with the molecular formula C5H8Cl2O . It has a molecular weight of 155.02 g/mol . The IUPAC name for this compound is 1,5-dichloropentan-3-one .


Molecular Structure Analysis

The InChI code for 1,5-Dichloropentan-3-one is 1S/C5H8Cl2O/c6-3-1-5(8)2-4-7/h1-4H2 . The Canonical SMILES for this compound is C(CCl)C(=O)CCCl . For more detailed molecular structure analysis, you may refer to spectral data .


Physical And Chemical Properties Analysis

1,5-Dichloropentan-3-one is a liquid at room temperature . It has a density of 1.183±0.06 g/cm3 . The boiling point of this compound is 74 °C (Press: 0.8 Torr) . It has a topological polar surface area of 17.1 Ų .

Scientific Research Applications

Supercritical Systems

1,5-Dichloropentan-3-one shows potential in supercritical systems. It is considered a promising simulant for toxic compounds like sulfur mustard when investigating disposal methods through oxidation in supercritical water. This application is significant due to the need for safe and efficient disposal methods for hazardous substances (Politzer et al., 1993).

Molecular Conformations

The molecular conformations of 1,5-Dichloropentan-3-one have been studied, with particular focus on its vibrational spectra and molecular structure. This research is crucial for understanding the chemical and physical properties of the compound, which can have implications in materials science and chemistry (Sakakibara et al., 1981).

Chemical Synthesis

In chemical synthesis, 1,5-Dichloropentan-3-one serves as a precursor for various compounds. For example, it's used in the synthesis of 1-arylpiperidin-4-ols, which are important in medicinal chemistry (Reese & Thompson, 1988).

Electrochemical Reduction

The compound's role in electrochemical reduction at carbon electrodes in dimethylformamide has been explored. This research is relevant for understanding its behavior in electrochemical environments, which is important in fields like battery technology and electroplating (Pritts & Peters, 1994).

Nanotechnology

1,5-Dichloropentan-3-one shows promise in nanotechnology, particularly in the dipole-directed assembly of lines on silicon substrates. This application is crucial for the development of nanoscale devices and could revolutionize areas like electronics and material science (Harikumar et al., 2008).

Corrosion Inhibition

The compound is also involved in the synthesis of Schiff bases, which act as corrosion inhibitors for metals like aluminium. This application is significant in industries where metal longevity and resistance to corrosion are crucial (Şafak et al., 2012).

Bio-Based Chemical Production

It's also relevant in the bio-based production of chemicals like 1,5-diaminopentane, a platform chemical with various industrial applications. This area of research is key in developing sustainable and eco-friendly production methods for important industrial chemicals (Kind & Wittmann, 2011).

Mechanism of Action

The mechanism of action of 1,5-Dichloropentan-3-one is not well-documented in the literature. It is primarily used for research purposes .

Safety and Hazards

1,5-Dichloropentan-3-one is classified as a Dangerous Good for transport . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

1,5-dichloropentan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Cl2O/c6-3-1-5(8)2-4-7/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYJQMHVYFFZQGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30957336
Record name 1,5-Dichloropentan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30957336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Dichloropentan-3-one

CAS RN

3592-25-4
Record name 1,5-Dichloro-3-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3592-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Dichloropentan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30957336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main synthetic application of 1,5-dichloropentan-3-one highlighted in the provided research?

A: 1,5-Dichloropentan-3-one acts as a key building block in synthesizing macrocyclic thioethers. [] Specifically, it reacts with the cesium dithiolate of 3-thiapentane-1,5-dithiol to produce 4,7,10-trithiadodecanone. [] This reaction highlights its utility in constructing cyclic structures containing sulfur atoms.

Q2: How does the structure of 1,5-dichloropentan-3-one contribute to its reactivity?

A: The presence of two electrophilic carbon atoms, each bonded to a chlorine atom, makes 1,5-dichloropentan-3-one susceptible to nucleophilic attack. [] This reactivity is exploited in its reaction with the dithiolate, where the sulfur anions act as nucleophiles, displacing the chlorine atoms and forming the thioether linkages of the macrocycle. []

Q3: Beyond macrocycle synthesis, is 1,5-dichloropentan-3-one utilized in any other chemical reactions?

A: Yes, 1,5-dichloropentan-3-one serves as a starting material in the synthesis of 1-arylpiperidin-4-one dimethyl acetals. [] It reacts with primary aromatic amines in the presence of toluene-4-sulfonic acid monohydrate and trimethyl orthoformate to yield the desired acetals. [] These acetals are valuable intermediates in the synthesis of oligoribonucleotides. []

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